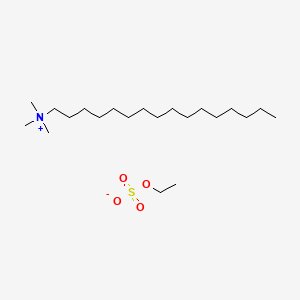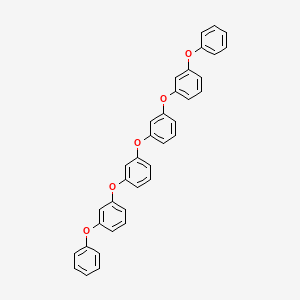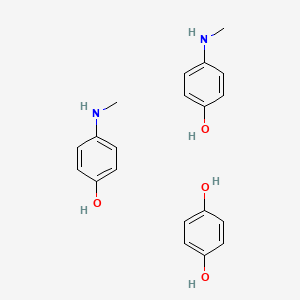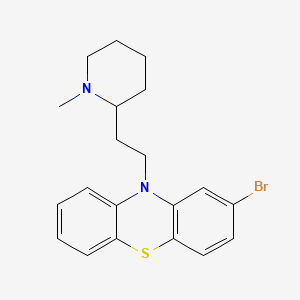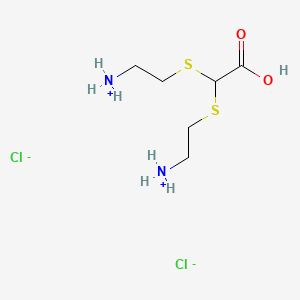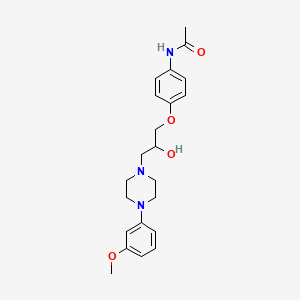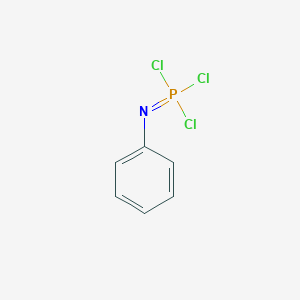
4-Anthracen-9-yloxyazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anthracen-9-yloxyazetidin-2-one is a compound that combines the structural features of anthracene and azetidinone. Anthracene is a tricyclic aromatic hydrocarbon known for its photophysical and photochemical properties, while azetidinone is a four-membered lactam ring that is often found in various biologically active molecules . The combination of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anthracen-9-yloxyazetidin-2-one typically involves the reaction of anthracene derivatives with azetidinone precursors. One common method is the cyclocondensation of anthracene-9-carbaldehyde with azetidinone under acidic conditions . This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Anthracen-9-yloxyazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: Both the anthracene and azetidinone moieties can undergo substitution reactions with various nucleophiles and electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include anthraquinone derivatives, azetidine derivatives, and various substituted anthracene and azetidinone compounds .
Scientific Research Applications
4-Anthracen-9-yloxyazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Medicine: Its derivatives are being investigated for their potential use in drug development, particularly in the treatment of bacterial infections and cancer
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Mechanism of Action
The mechanism of action of 4-Anthracen-9-yloxyazetidin-2-one involves its interaction with various molecular targets:
DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Pathways Involved: The compound affects pathways related to DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9-Phenylanthracene: Similar in structure but lacks the azetidinone ring.
9,10-Bis(phenylethynyl)anthracene: Contains additional phenylethynyl groups, enhancing its photophysical properties.
Uniqueness
4-Anthracen-9-yloxyazetidin-2-one is unique due to the combination of the anthracene and azetidinone moieties, which confer both photophysical properties and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
119005-16-2 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-anthracen-9-yloxyazetidin-2-one |
InChI |
InChI=1S/C17H13NO2/c19-15-10-16(18-15)20-17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,16H,10H2,(H,18,19) |
InChI Key |
QEXCLGQAIKFFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


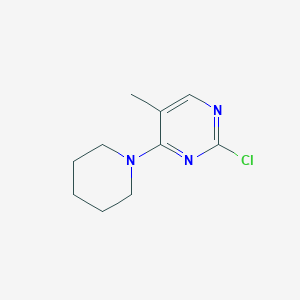
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)


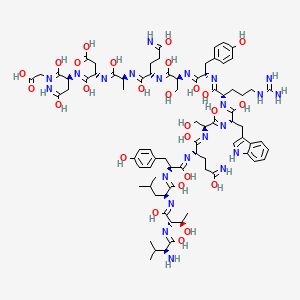
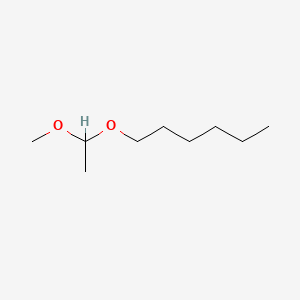
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
